molecular formula C17H14ClFN6O B2662723 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide CAS No. 2034231-39-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

Cat. No. B2662723
CAS RN: 2034231-39-3
M. Wt: 372.79
InChI Key: NYDYYNQCHVMACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN6O and its molecular weight is 372.79. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidines are recognized for their broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radio diagnostics applications. The structure-activity relationship (SAR) studies of these compounds have attracted significant attention, revealing their potential as drug-like candidates for various disease targets. This review emphasizes the synthetic strategies and significant biological properties of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their therapeutic versatility and the room for further exploration by medicinal chemists to develop potential drug candidates (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds

Pyranopyrimidine cores are crucial for medicinal and pharmaceutical industries, offering broad synthetic applications and bioavailability. This review covers synthetic pathways employing hybrid catalysts for developing substituted pyranopyrimidine derivatives, highlighting their significance in lead molecule development. The use of diverse catalysts such as organocatalysts, metal catalysts, and green solvents is discussed, emphasizing the potential of pyranopyrimidine scaffolds in drug development (Parmar et al., 2023).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives for electronic devices and luminescent elements has expanded, indicating the value of incorporating these compounds into π-extended conjugated systems for creating novel optoelectronic materials. This review explores their applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as materials for nonlinear optical properties and colorimetric pH sensors, underscoring the versatility of pyrimidine structures in the development of optoelectronic devices (Lipunova et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN6O/c18-13-6-12(2-3-14(13)19)23-17(26)11-8-24(9-11)15-7-16(21-10-20-15)25-5-1-4-22-25/h1-7,10-11H,8-9H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDYYNQCHVMACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-chloro-4-fluorophenyl)azetidine-3-carboxamide

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